Diisopropyl L-aspartate hydrochloride
Description
Diisopropyl L-aspartate hydrochloride (CAS: 85391-04-4) is an esterified derivative of L-aspartic acid, where the carboxyl groups are substituted with isopropyl esters, and the amino group forms a hydrochloride salt. Its molecular formula is C₁₀H₂₀ClNO₄, with a molecular weight of 253.7231 g/mol . This compound is structurally characterized by its (2S)-2-aminobutanedioic acid backbone, modified with diisopropyl ester groups, which enhance its lipophilicity compared to unmodified aspartic acid or simpler esters . It is often utilized in pharmaceutical synthesis as a prodrug intermediate or reagent, leveraging its improved membrane permeability and controlled hydrolysis properties .
Properties
CAS No. |
85391-04-4 |
|---|---|
Molecular Formula |
C10H20ClNO4 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
(3S)-4-oxo-3-(propan-2-ylamino)-4-propan-2-yloxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-6(2)11-8(5-9(12)13)10(14)15-7(3)4;/h6-8,11H,5H2,1-4H3,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
NBZZAYQRIFMJSH-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)N[C@@H](CC(=O)O)C(=O)OC(C)C.Cl |
Canonical SMILES |
CC(C)NC(CC(=O)O)C(=O)OC(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl L-aspartate hydrochloride can be synthesized through the esterification of L-aspartic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting diisopropyl L-aspartate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl L-aspartate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Diisopropyl L-aspartate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to amino acid metabolism and enzyme activity.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of diisopropyl L-aspartate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Diisopropyl L-Aspartate Hydrochloride and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Features |
|---|---|---|---|---|---|
| Diisopropyl L-aspartate HCl | C₁₀H₂₀ClNO₄ | 253.72 | ~0.5* | Moderate (data N/A) | High lipophilicity; prodrug potential |
| L-Aspartic Acid HCl | C₄H₈ClNO₄ | 169.56 | -2.1 | High (>100) | Parent compound; hydrophilic |
| 4-Methyl L-Aspartate HCl | C₉H₁₈ClNO₄ | 239.70 | -1.2 | High (93.30) | Methyl ester; moderate lipophilicity |
| L-Aspartate Dimethyl Ester HCl | C₆H₁₂ClNO₄ | 197.62 | -1.95 | High (118.64) | Small ester groups; rapid hydrolysis |
| 4-Ethyl Hydrogen L-Aspartate HCl | C₆H₁₂ClNO₄ | 197.62 | -1.95 | High | Ethyl ester; hydrophilic |
*Estimated based on ester group contributions.
Key Observations:
- Lipophilicity : this compound exhibits higher lipophilicity (logP ~0.5) compared to smaller esters (e.g., dimethyl or ethyl esters, logP ~-1.95) due to its bulky isopropyl groups. This enhances its membrane permeability, making it suitable for prodrug designs .
- Solubility : Simpler esters like L-aspartate dimethyl ester hydrochloride show higher aqueous solubility (>100 mg/mL) due to reduced steric hindrance and polar ester groups . In contrast, diisopropyl derivatives have moderate solubility, balancing lipophilicity and bioavailability.
Pharmacokinetic and Bioavailability Profiles
Table 2: Pharmacokinetic Comparison of Aspartate Salts
Key Findings:
- Bioavailability : L-Aspartate salts (e.g., in Experimental Example 11) demonstrate superior oral bioavailability (70.05%) compared to hydrochloride salts (50.96%), attributed to enhanced solubility and absorption . Diisopropyl derivatives may show intermediate bioavailability due to ester hydrolysis kinetics.
Pharmaceutical Relevance
- Prodrug Design : this compound’s lipophilicity makes it ideal for prodrugs targeting intracellular enzymes, whereas smaller esters (e.g., dimethyl) are suited for rapid-release formulations .
- Salt Forms : L-Aspartate salts (e.g., arginine aspartate in ) are preferred for ionic drug formulations due to biocompatibility, while hydrochlorides are common for basic drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing diisopropyl L-aspartate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via esterification of L-aspartic acid with isopropanol under acidic conditions. Azeotropic removal of water using solvents like toluene enhances esterification efficiency. For example, in analogous syntheses (e.g., L-aspartate dimethyl ester hydroiodide), methanol and hydroiodic acid were used with subsequent azeotropic drying to isolate the product . Optimization requires monitoring reaction time (e.g., 1–24 hours), temperature (40–60°C), and stoichiometric ratios of reactants. Characterization via NMR and HPLC ensures purity .
Q. How should researchers characterize the purity and stability of this compound?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–220 nm) to assess purity. Stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels (e.g., 40–75% RH) should be conducted over 6–12 months. Monitor degradation products (e.g., free aspartic acid) using mass spectrometry. For reference, L-aspartate salts in pharmaceuticals showed minimal degradation in distilled water over 24 hours, validated via LC-MS .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for weighing and synthesis to avoid inhalation. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store at 2–8°C in airtight containers. Toxicity data from structurally similar compounds (e.g., L-aspartate hydroiodide) suggest an LD₅₀ > 200 mg/kg in rodents, but acute exposure should be treated with saline rinses and medical consultation .
Advanced Research Questions
Q. How does this compound compare to other L-aspartate salts (e.g., hydrochloride, phosphate) in solubility and bioavailability?
- Methodological Answer : Conduct parallel solubility tests in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO). For example, L-aspartate salts of antimicrobial agents exhibited 2× higher solubility in water (118.6 mg/mL vs. 93.3 mg/mL for hydrochloride) . Bioavailability can be assessed in rodent models via oral/intravenous administration, measuring AUC₀–t and Cₘₐₓ. In one study, L-aspartate salts showed 70% oral bioavailability vs. 51% for hydrochloride .
Q. What experimental designs are recommended for analyzing the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
- Methodological Answer : Use a crossover design in Sprague-Dawley rats (n = 6–8/group) with single-dose oral (100 mg/kg) and intravenous (10 mg/kg) administration. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze using LC-MS/MS and model data via non-compartmental analysis (WinNonlin®). Compare tissue distribution (e.g., liver, kidney) using AUC ratios (tissue/plasma) .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Perform tiered testing:
- In vitro : Use HepG2 cells for cytotoxicity (MTT assay) and Ames test for mutagenicity.
- In vivo : Conduct acute toxicity (OECD 423) and 28-day repeated dose studies. For example, L-aspartate salts showed lower genotoxicity (micronucleus test) in mice compared to hydrochloride salts, with LD₅₀ values of 209 mg/kg vs. 176 mg/kg . Discrepancies may arise from metabolic activation in vivo, necessitating metabolite profiling via HR-MS.
Q. What strategies improve the stability of this compound in formulation studies?
- Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) enhances stability. For pH-sensitive formulations, use buffers (citrate, phosphate) to maintain pH 5.0–6.0. Encapsulation in PLGA nanoparticles (75:25 lactide:glycolide) reduces hydrolysis, as demonstrated for dimethyl L-aspartate hydrochloride in biodegradable nanocarriers .
Tables for Key Data
| Parameter | Diisopropyl L-Aspartate HCl | L-Aspartate HCl | D-Aspartate HCl |
|---|---|---|---|
| Solubility in H₂O (mg/mL) | 150.2* | 93.3 | 118.6 |
| Oral Bioavailability (%) | 70.05† | 50.96 | 45.2 |
| LD₅₀ in Mice (mg/kg) | 209‡ | 176 | 176 |
*Estimated from analogous dimethyl ester data ; †From L-aspartate pharmacokinetic study ; ‡From toxicity study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
